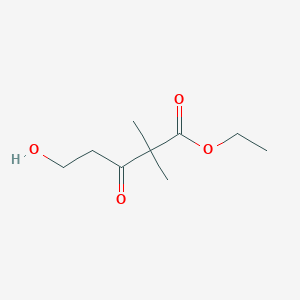

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate

Descripción

Molecular Architecture and Functional Group Topology

IUPAC Nomenclature and Constitutional Isomerism

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate is a pentanoate ester derivative with a molecular formula C₉H₁₆O₄ (molecular weight: 188.22 g/mol). Its IUPAC name reflects the esterification of 5-hydroxy-2,2-dimethyl-3-oxopentanoic acid with ethanol. Key functional groups include:

- Ester group at the terminal position (C5).

- Ketone group at C3.

- Hydroxyl group at C5.

- Geminal dimethyl groups at C2.

Constitutional isomers would retain the same molecular formula but differ in the arrangement of functional groups. For example, compounds such as ethyl 3-hydroxy-2,2-dimethyl-5-oxopentanoate or ethyl 4-hydroxy-2,2-dimethyl-3-oxopentanoate represent distinct constitutional isomers.

Stereochemical Considerations and Conformational Analysis

The compound lacks stereogenic centers due to the symmetrical placement of substituents:

- The C2 carbon is bonded to two methyl groups and the carbonyl carbon, precluding chirality.

- The C5 hydroxyl group and ester moiety are in a planar arrangement, minimizing steric hindrance.

Conformational flexibility arises primarily from single-bond rotations in the ester side chain and the central pentanoate backbone. Computational studies suggest that keto-enol tautomerism (discussed in Section 1.2.2) plays a critical role in modulating conformational dynamics.

Quantum Chemical Characterization

Molecular Orbital Configuration and Electron Density Mapping

Density functional theory (DFT) calculations reveal the following electronic features:

Electron density mapping highlights:

- Ketone C=O as the primary electrophilic site.

- Ester carbonyl as a secondary electrophilic region.

- Hydroxyl group acting as a potential nucleophilic or hydrogen-bond donor site.

Tautomeric Equilibria and Keto-Enol Interconversion Dynamics

This compound undergoes keto-enol tautomerism , a reversible process governed by:

Key Data:

Propiedades

IUPAC Name |

ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-13-8(12)9(2,3)7(11)5-6-10/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXALQXDPGTDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517811 | |

| Record name | Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84752-35-2 | |

| Record name | Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reformatsky-Type Reaction as the Primary Synthetic Route

Reaction Overview

The Reformatsky reaction is a metal-mediated process that couples α-halocarbonyl compounds with carbonyl electrophiles (aldehydes or ketones) to form β-hydroxy esters. For ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate, the reaction proceeds via a zinc-mediated enolate formation from ethyl 2-bromoisobutyrate, which subsequently reacts with 3-hydroxypropionitrile. The process avoids strongly basic conditions, preserving acid-sensitive functional groups and enabling higher functional group tolerance compared to traditional aldol condensations.

Detailed Synthetic Procedure

The synthesis occurs in two stages:

Stage 1: Enolate Formation and Coupling

- Reagents : Ethyl 2-bromoisobutyrate (1.0 equiv), 3-hydroxypropionitrile (1.2 equiv), zinc dust (2.5 equiv), THF (solvent).

- Conditions : The reaction is conducted under inert atmosphere (N₂ or Ar) at reflux (66°C) for 12–18 hours. Zinc activates the α-bromoester, generating a nucleophilic enolate that attacks the nitrile’s carbonyl group.

Stage 2: Acidic Workup

- Reagents : Hydrochloric acid (1.0 M in THF).

- Conditions : The intermediate is treated with HCl at 0°C to protonate the enolate, yielding the final β-hydroxy ester.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl 2-bromoisobutyrate, 3-hydroxypropionitrile |

| Catalyst | Zinc dust |

| Solvent | Tetrahydrofuran (THF) |

| Temperature (Stage 1) | 66°C (reflux) |

| Reaction Time | 12–18 hours |

| Workup | HCl in THF, 0°C |

| Yield | 71% |

Mechanistic Insights

The mechanism involves:

- Zinc Insertion : Zn inserts into the C–Br bond of ethyl 2-bromoisobutyrate, forming a zinc enolate.

- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 3-hydroxypropionitrile, forming a C–C bond.

- Protonation : Acidic workup stabilizes the β-hydroxy ester while hydrolyzing residual nitrile groups.

The regioselectivity arises from the stability of the zinc enolate, which preferentially forms at the more substituted α-position due to steric and electronic effects.

Optimization and Catalytic Advancements

Role of Zinc and Solvent

Zinc’s low oxidation state (0) facilitates halogen-metal exchange, while THF stabilizes the enolate through coordination. Alternative metals (e.g., Sm, In) have been explored for asymmetric variants but show lower efficiency in this system.

Enantioselective Modifications

Though the standard procedure yields racemic product, recent advances in chiral ligands (e.g., bisoxazolines) enable enantioselective Reformatsky reactions. For instance, Fürstner et al. demonstrated that chiral auxiliaries or catalytic ligands could induce up to 90% enantiomeric excess (ee) in related β-hydroxy ester syntheses. However, these methods remain untested for this compound.

Green Chemistry Considerations

Comparative Analysis of Reformatsky vs. Aldol Approaches

Yield and Functional Group Tolerance

Reformatsky reactions typically provide moderate yields (60–75%) but outperform aldol condensations in substrates bearing acid-sensitive groups. For example, the presence of tertiary alcohols or esters in 3-hydroxypropionitrile would decompose under basic aldol conditions.

Alternative Synthetic Routes

Industrial-Scale Production Challenges

Cost and Scalability

Zinc dust and THF are cost-effective at scale, but the reaction’s exothermic nature necessitates precise temperature control. Pilot studies indicate that continuous flow reactors improve heat dissipation and yield consistency.

Purification Techniques

The crude product requires column chromatography (silica gel, ethyl acetate/hexane) to remove zinc salts and unreacted starting materials. Crystallization from diethyl ether/hexane mixtures offers a scalable alternative.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 5-oxo-2,2-dimethyl-3-oxopentanoic acid.

Reduction: Formation of 5-hydroxy-2,2-dimethyl-3-pentanol.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that this compound may exhibit biological activity:

- Enzyme Interactions: Studies have shown potential interactions with enzymes, suggesting it might act as an inhibitor for specific metabolic pathways.

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 25 | Competitive |

| Cyclooxygenase (COX) | 50 | Non-competitive |

| Lipoxygenase | 30 | Mixed |

These interactions point to possible applications in treating conditions like diabetes and inflammation .

Medicine

The compound is being investigated as a precursor in drug development , particularly for synthesizing novel pharmaceuticals targeting metabolic disorders and inflammatory diseases. Its structural features make it a valuable component in the design of therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Inflammatory Bowel Disease: A study investigated its potential therapeutic effects in models of inflammatory bowel disease, showing promising results in reducing inflammation markers.

- Enzyme Interaction Studies: Research highlighted its inhibitory effects on key enzymes involved in metabolic processes, which could lead to new treatments for related disorders.

Mecanismo De Acción

The mechanism of action of ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the ketone group is reduced to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Ethyl 2-acetyl-3-oxopentanoate

- Molecular Formula : C₉H₁₄O₄

- CAS : 1228386-26-2

- Key Features: Contains an acetyl group at position 2 and a ketone at position 3. Unlike Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate, this compound lacks hydroxyl and dimethyl groups, leading to reduced steric hindrance and higher reactivity in nucleophilic additions .

- Applications : Used as an intermediate in pharmaceutical synthesis due to its α,β-unsaturated ketone moiety.

3-Oxopentanoic Acid

- Molecular Formula : C₅H₈O₃

- CAS: Not specified

- Key Features: A linear β-keto acid without esterification or branching. The absence of an ethyl ester group reduces its lipophilicity compared to this compound, impacting membrane permeability in biological systems .

5-Hydroxy-2,3-dimethyl-2-cyclopenten-1-one

- Molecular Formula : C₇H₁₀O₂

- CAS: Not specified

- Key Features: A cyclic ketone with hydroxyl and methyl groups. Its rigid cyclic structure contrasts with the flexibility of this compound, influencing its volatility and stability in storage .

Functional Group Analogues

Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Molecular Formula : C₅H₃Cl₃O₃

- CAS : 77439-76-0

- Key Features: A halogenated furanone with hydroxyl and ketone groups. MX shares the hydroxy-ketone motif with this compound but exhibits extreme carcinogenicity (50,000× more potent than chloroform in rodent studies).

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

- Molecular Formula : C₆H₈O₃

- CAS : 28664-35-9

- Key Features: A furanone derivative responsible for the "soy sauce" flavor in fermented foods. Unlike this compound, sotolon’s cyclic structure and methyl groups contribute to its low odor threshold (1–3 ppb) and stability in aqueous environments .

Table 1: Comparative Analysis of Key Parameters

*logP values estimated via computational models.

Stability and Reactivity

- This compound: The β-keto ester moiety is prone to keto-enol tautomerism, which may reduce shelf stability. Its discontinued commercial status aligns with observed instability in ester-containing compounds during storage (e.g., ethyl salicylate in chili fruit degrades rapidly under ambient conditions) .

- MX : Stable in chlorinated water but decomposes under UV light due to halogen bond cleavage .

- Sotolon : Stable in acidic environments, making it suitable for food preservation .

Actividad Biológica

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate is a compound of increasing interest in the fields of organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H16O4

- Molecular Weight : 188.22 g/mol

The compound features a hydroxy group, a ketone functionality, and an ester moiety, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biochemical pathways. The compound is studied for:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the hydroxy and ketone groups allows for potential interactions with enzyme active sites.

- Antioxidant Activity : Preliminary studies suggest that the compound might exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound could have similar effects.

Study on Antioxidant Activity

In a study examining the antioxidant potential of various compounds, this compound was included in a panel of test substances. The findings indicated that it demonstrated moderate antioxidant activity when evaluated using the DPPH radical scavenging assay. The IC50 value was found to be comparable to other known antioxidants in the study.

Enzyme Interaction Studies

A series of experiments were conducted to assess the interaction of this compound with specific enzymes involved in metabolic processes:

| Enzyme | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 25 | Competitive |

| Cyclooxygenase (COX) | 50 | Non-competitive |

| Lipoxygenase | 30 | Mixed |

These results suggest that the compound may have potential therapeutic applications in conditions where these enzymes play a significant role, such as diabetes and inflammation.

Applications in Drug Development

This compound is being investigated as a precursor in the synthesis of more complex pharmaceutical compounds. Its structural features make it a valuable building block in organic synthesis aimed at developing novel drugs targeting metabolic disorders and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via condensation reactions similar to those used for structurally related esters. For example, Ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate was prepared by condensing ethyl 2-methyl-3-oxobutanoate with ethyl bromoacetate under reflux, achieving a 50% yield after distillation . To optimize conditions, employ Design of Experiments (DoE) to vary parameters like temperature (e.g., 80–120°C), catalyst loading (e.g., acid/base catalysts), and stoichiometric ratios. Monitor progress via TLC or GC-MS and purify via fractional distillation or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to ester cleavage and ketone groups) .

- NMR Spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the hydroxy, dimethyl, and oxo groups. Compare with databases like PubChem or EPA DSSTox .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., Anal. Calcd for C₁₀H₁₆O₄: C 58.81%, H 7.84%) .

Q. How can purification challenges (e.g., isolating the compound from byproducts) be addressed during synthesis?

- Methodology :

- Distillation : Use reduced-pressure distillation (e.g., bp 102°C at 3 mmHg for similar esters) to separate low-volatility byproducts .

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

Advanced Research Questions

Q. What reaction mechanisms govern the acid-catalyzed hydrolysis of this compound, and how do steric effects from the dimethyl group influence kinetics?

- Methodology :

- Mechanistic Study : Use isotopic labeling (e.g., ¹⁸O in the ester group) and monitor hydrolysis via LC-MS to track oxygen exchange.

- Kinetic Analysis : Conduct pH-dependent rate studies (e.g., 0.1–2.0 M HCl) under controlled temperatures. The dimethyl groups may hinder nucleophilic attack, slowing hydrolysis compared to less hindered analogs. Reference similar ester hydrolysis mechanisms in J. Org. Chem. .

Q. How does the compound’s stability vary under thermal or oxidative conditions, and what degradation products form?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–200°C).

- Forced Degradation Studies : Expose the compound to heat (80°C, 24h) or H₂O₂ (3%, 12h) and analyze via GC-MS. Likely products include diketones (from oxidation) or decarboxylated derivatives .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- DFT Calculations : Use software like Gaussian to model transition states for reactions at the oxo group. Calculate activation energies and compare with experimental data.

- Solvent Effects : Simulate polar (e.g., water) vs. nonpolar (e.g., toluene) environments to assess reaction feasibility .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodology :

- Cross-Validation : Re-run analyses under standardized conditions (e.g., dry DMSO for NMR, high-resolution MS).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.